molecular formula C14H16N6OS B2399878 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1903244-86-9

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2399878
CAS No.: 1903244-86-9
M. Wt: 316.38
InChI Key: RZDBNRNYDCMKIW-UHFFFAOYSA-N
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Description

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine derivatives under acidic or basic conditions.

    Alkylation: The triazolopyrimidine core is then alkylated with a suitable alkylating agent to introduce the propyl group.

    Urea Formation: The final step involves the reaction of the alkylated triazolopyrimidine with thiophen-2-ylmethyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound may be explored for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Studies may investigate its interaction with biological targets and its pharmacokinetic properties.

    Materials Science: The compound could be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Pyrimidin-2-yl)propyl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with a pyrimidine core instead of a triazolopyrimidine core.

    1-(3-(Pyridin-2-yl)propyl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with a pyridine core instead of a triazolopyrimidine core.

Uniqueness

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the triazolopyrimidine core, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)-3-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6OS/c21-14(17-8-12-4-2-6-22-12)15-5-1-3-11-7-16-13-18-10-19-20(13)9-11/h2,4,6-7,9-10H,1,3,5,8H2,(H2,15,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDBNRNYDCMKIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCCCC2=CN3C(=NC=N3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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